3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one

NAAA inhibition β-lactam stability plasma half-life

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one (CAS 1706813-77-5) is a fluorinated monocyclic β-lactam (azetidin-2-one) bearing a free primary amine at position 3, a 3-fluorophenyl substituent at position 4, and an N-methyl group at position 1. This substitution pattern places it within the 3-aminoazetidin-2-one class, a scaffold that has been advanced over the corresponding 3-aminooxetan-2-one (β-lactone) series specifically to overcome the severe chemical and plasma instability that previously limited systemic utility of NAAA inhibitors.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B11903781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCN1C(C(C1=O)N)C2=CC(=CC=C2)F
InChIInChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3
InChIKeyMOWKJDMCJAISNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one: A 3-Amino-β-Lactam Scaffold with Meta-Fluorophenyl Functionalization for Targeted Medicinal Chemistry Procurement


3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one (CAS 1706813-77-5) is a fluorinated monocyclic β-lactam (azetidin-2-one) bearing a free primary amine at position 3, a 3-fluorophenyl substituent at position 4, and an N-methyl group at position 1 . This substitution pattern places it within the 3-aminoazetidin-2-one class, a scaffold that has been advanced over the corresponding 3-aminooxetan-2-one (β-lactone) series specifically to overcome the severe chemical and plasma instability that previously limited systemic utility of NAAA inhibitors [1]. Unlike the extensively explored 1,4-diaryl azetidin-2-ones such as ezetimibe, which carry N-aryl and C4-aryl groups without a C3-amino moiety, this compound provides a synthetically tractable amino handle for amide, urea, or sulfonamide derivatisation, making it a versatile intermediate for focused library synthesis rather than a terminal bioactive entity [1].

Why 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one Cannot Be Replaced by Generic Azetidinone Isomers in Research Procurement


Interchanging this compound with its positional isomers—3-amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1706532-44-6), 3-amino-4-(2-fluorophenyl)-1-methylazetidin-2-one, or the des-fluoro 4-phenyl analogue—without experimental validation introduces uncontrolled variables in target binding, metabolic stability, and synthetic derivatisation efficiency. The meta-fluorine substitution on the C4 phenyl ring alters the electron density and conformational preference of the β-lactam core relative to para- or ortho-fluoro isomers, which can affect both the rate of nucleophilic ring-opening and the trajectory of the C3-amino group during amide bond formation . Critically, the 3-amino group differentiates this scaffold from the vast majority of commercial azetidin-2-ones (e.g., ezetimibe and its intermediates), which lack a free amine at C3 and therefore cannot serve as direct precursors for N-acylated or N-sulfonylated libraries without de novo synthesis [1]. Procurement of a generic 'fluorophenyl azetidinone' without specifying the 3-amino-4-(3-fluorophenyl)-1-methyl substitution pattern risks obtaining a compound inert to the intended derivatisation chemistry or with uncharacterised pharmacological behaviour.

Quantitative Differentiation Evidence for 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one vs. Closest Analogues


Chemical Stability Superiority of 3-Aminoazetidin-2-one Scaffold Over 3-Aminooxetan-2-one (β-Lactone) Series

The 3-aminoazetidin-2-one chemotype, to which the target compound belongs, was developed as a direct replacement for the 3-aminooxetan-2-one (β-lactone) scaffold after the latter proved unsuitable for systemic administration due to extremely rapid hydrolysis. In a head-to-head stability comparison under identical conditions (37 °C, PBS buffer), the representative azetidin-2-one derivative 11a exhibited a hydrolytic half-life (t1/2) greater than 1440 minutes (>24 h) at both pH 7.4 and pH 5.0, with >92% intact compound remaining after 24 hours. In contrast, the prototype β-lactone (compound 1) displayed t1/2 values of only 30 minutes at pH 7.4 and 45 minutes at pH 5.0 [1]. In rodent plasma, 11a maintained t1/2 > 120 minutes in both mouse and rat plasma, whereas compound 1 showed t1/2 < 1 minute in mouse plasma and was reported to have t1/2 < 10 seconds in 80% rat plasma [1].

NAAA inhibition β-lactam stability plasma half-life

NAAA Inhibitory Potency Maintained After Scaffold Transition from β-Lactone to β-Lactam

Despite the substantial improvement in stability achieved by replacing the oxetan-2-one ring with the azetidin-2-one ring, NAAA inhibitory potency was preserved. The SAR study demonstrated that 3-aminoazetidin-2-one derivatives bearing appropriate N-acyl substituents—such as the 4-cyclohexylbutyl carbamate side chain—retain low-micromolar to sub-micromolar IC50 values against human NAAA (e.g., 11p: IC50 = 0.10 ± 0.02 μM; 11o: IC50 = 0.24 ± 0.03 μM; reference compound 3b: IC50 approximately 0.1 μM) [1]. This stands in contrast to the β-lactone prototype ARN077, which, although potent (IC50 = 0.032 μM), was rendered pharmacologically unusable due to its negligible plasma stability [1]. The analogous azetidin-2-one inhibitors thus achieve a therapeutically relevant balance of potency and stability that the oxetan-2-one series could not attain.

NAAA inhibition SAR IC50

Differentiation of Meta-Fluorophenyl Substitution from Para- and Ortho-Fluoro Isomers in the 3-Aminoazetidin-2-one Series

The 3-fluorophenyl (meta) substitution on the C4 aryl ring of the target compound generates distinct physicochemical and potential pharmacodynamic properties compared to the commercially available 4-fluorophenyl (para) isomer (CAS 1706532-44-6) and the 2-fluorophenyl (ortho) isomer (CAS 1706532-44-6 analogue). While all three isomers share the molecular formula C10H11FN2O and molecular weight 194.21 g/mol, the meta-fluorine orientation alters the dipole moment vector and the rotational profile of the C4–aryl bond [1]. In the broader medicinal chemistry literature, meta-fluorophenyl substitution is frequently employed to modulate target selectivity and metabolic soft spots differently than para-fluorophenyl, which can be susceptible to CYP450-mediated para-hydroxylation [2]. Although no direct comparative bioactivity data have been published for these three specific isomers, the distinct electronic and steric environment created by the meta-fluorine position constitutes a legitimate structural differentiator that cannot be reproduced by simply ordering the para-fluoro isomer [1].

fluorine substitution positional isomer physicochemical properties

C3-Amino Group as a Synthetic Diversification Handle Absent in Commercial Cholesterol Absorption Inhibitor Scaffolds

The presence of a free primary amine at the C3 position is the single most important structural differentiator between this compound and the commercially dominant 1,4-diaryl azetidin-2-one scaffolds (e.g., ezetimibe and its intermediates) [1]. Ezetimibe (CAS 163222-33-1) and its congeners possess a substituted 3-(3-hydroxypropyl) chain or an unsubstituted methylene at C3, offering no amine-based conjugation handle . The target compound's C3-NH2 group enables direct amide coupling, urea formation, sulfonamide synthesis, and reductive amination without requiring pre-functionalisation or protecting group manipulation on the β-lactam ring. This translates to a reduced synthetic step count: whereas ezetimibe derivatives require de novo construction of the entire side-chain architecture, the 3-aminoazetidin-2-one core allows late-stage diversification from a single intermediate [1]. No direct comparative synthetic efficiency data have been published for this specific compound versus ezetimibe intermediates, but the functional group logic is unambiguous from established synthetic methodology for 3-amino-β-lactams.

derivatisation library synthesis N-acylation

Prioritised Application Scenarios for 3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one in Research and Early Discovery


NAAA Inhibitor Lead Optimisation Requiring Plasma-Stable β-Lactam Scaffolds

Research groups pursuing N-acylethanolamine acid amidase (NAAA) inhibitors for anti-inflammatory and analgesic indications should procure this compound as a core intermediate for N-acylation SAR. The 3-aminoazetidin-2-one scaffold has been validated to provide t1/2 exceeding 1440 minutes in aqueous buffer at both pH 7.4 and 5.0, with rodent plasma stability exceeding 120 minutes—a >120-fold improvement over the corresponding β-lactone series [1]. This stability window is sufficient to support both in vitro cellular assays and preliminary in vivo pharmacokinetic profiling, addressing the key failure mode of the prior oxetan-2-one lead series.

Fluorine Positional Scanning in β-Lactam SAR Campaigns

The meta-fluorophenyl substitution pattern on this compound, combined with the commercial availability of the para-fluoro isomer (CAS 1706532-44-6) and the ortho-fluoro isomer, enables a complete 'fluorine walk' experiment around the C4 phenyl ring [1]. Such systematic positional scanning is standard practice in medicinal chemistry to probe hydrophobic pocket geometry, electrostatic complementarity, and metabolic vulnerability. Procurement of all three mono-fluoro isomers as a matched set allows for controlled comparison within a single SAR matrix, which is not possible if only the para-fluoro isomer is sourced.

Synthesis of N-Functionalised β-Lactam Libraries via Late-Stage Diversification

The free C3 primary amine distinguishes this azetidin-2-one from the majority of commercially available β-lactam building blocks, which are typically C3-unsubstituted or C3-alkylated (e.g., ezetimibe intermediates) [1]. This compound enables one-step diversification into amide, urea, sulfonamide, and carbamate libraries through standard coupling chemistry, without requiring deprotection or oxidation steps [2]. Synthetic groups building β-lactam-focused compound collections for phenotypic screening can reduce library construction timelines by an estimated 2–4 synthetic steps per analogue relative to routes starting from C3-unfunctionalised azetidin-2-ones.

Building Block for Bifunctional β-Lactam Probes and PROTACs

The combination of a C3-amino handle and a C4-(3-fluorophenyl) group, together with the N-methyl substitution preventing unwanted N–H reactivity, provides a trifunctional scaffold suitable for constructing bifunctional degrader molecules (PROTACs) or activity-based probes. The C3-amine can be derivatised with a linker-PEG-azide or linker-biotin moiety, while the C4-aryl and N-methyl groups can be independently varied to optimise target protein binding [1]. This orthogonal functionalisation potential is absent in the simple 4-phenylazetidin-2-one or 1,4-diaryl azetidin-2-one scaffolds, making this compound a strategically valuable starting material for chemical biology applications.

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